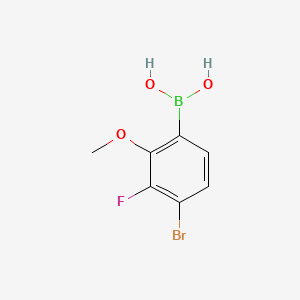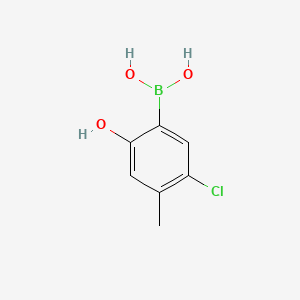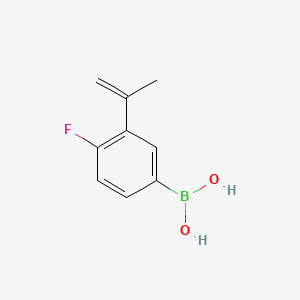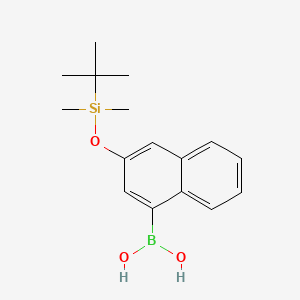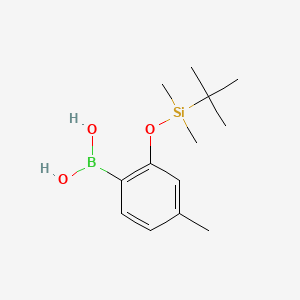
(2-((tert-Butyldimethylsilyl)oxy)-4-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((tert-Butyldimethylsilyl)oxy)-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyl(dimethyl)silyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((tert-Butyldimethylsilyl)oxy)-4-methylphenyl)boronic acid typically involves the protection of phenolic hydroxyl groups with tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The protected phenol is then subjected to borylation reactions using reagents like bis(pinacolato)diboron (B2Pin2) under palladium-catalyzed conditions to introduce the boronic acid functionality .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((tert-Butyldimethylsilyl)oxy)-4-methylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid group to boranes or other reduced forms.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate, K2CO3) in organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Oxidation: Phenols or quinones.
Reduction: Boranes or borinic acids.
Substitution: Biaryl compounds or other cross-coupled products.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2-((tert-Butyldimethylsilyl)oxy)-4-methylphenyl)boronic acid is used as a building block for the construction of complex molecules through cross-coupling reactions. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
The compound’s boronic acid group can interact with biological molecules, making it useful in the design of enzyme inhibitors and diagnostic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable bonds with other organic and inorganic entities .
Wirkmechanismus
The mechanism of action of (2-((tert-Butyldimethylsilyl)oxy)-4-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group can mimic the transition state of enzymatic reactions, thereby inhibiting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]boronic acid: Lacks the methyl group on the phenyl ring.
[2-[Tert-butyl(dimethyl)silyl]oxy-4-ethylphenyl]boronic acid: Has an ethyl group instead of a methyl group on the phenyl ring.
[2-[Tert-butyl(dimethyl)silyl]oxy-4-methoxyphenyl]boronic acid: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the tert-butyl(dimethyl)silyl group provides steric protection to the boronic acid functionality, enhancing its stability and selectivity in reactions. The methyl group on the phenyl ring can influence the compound’s electronic properties, making it distinct from its analogs .
Eigenschaften
IUPAC Name |
[2-[tert-butyl(dimethyl)silyl]oxy-4-methylphenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO3Si/c1-10-7-8-11(14(15)16)12(9-10)17-18(5,6)13(2,3)4/h7-9,15-16H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIIXPTUVQMMQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)O[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO3Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

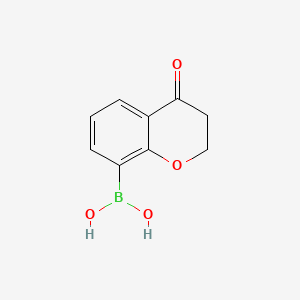

![(4-{[(Tert-butoxy)carbonyl]amino}-2-chloro-5-methoxyphenyl)boronic acid](/img/structure/B8206456.png)
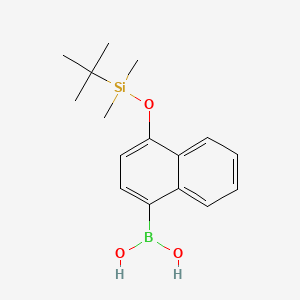
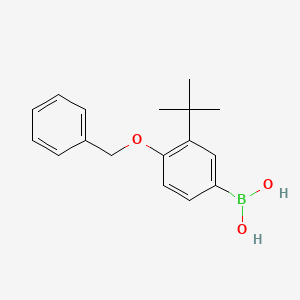
![[3-Fluoro-4-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid](/img/structure/B8206481.png)

![[2-Methoxy-5-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid](/img/structure/B8206495.png)
![[2-Methyl-5-(phenylmethoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B8206502.png)
